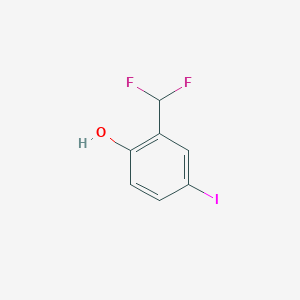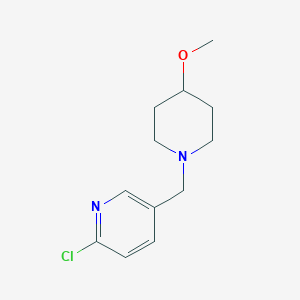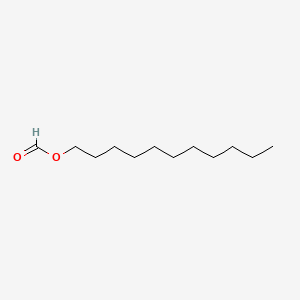![molecular formula C24H16BrN B12084807 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo- CAS No. 1097884-38-2](/img/structure/B12084807.png)
9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo-: is an organic compound that belongs to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds known for their stability and electronic properties. This particular compound is characterized by the presence of a bromine atom at the 4-position of the biphenyl group attached to the carbazole core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo- typically involves the following steps:
-
Formation of Biphenyl Intermediate: : The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
-
Bromination: : The biphenyl intermediate is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
-
Carbazole Attachment: : The final step involves the attachment of the carbazole moiety to the brominated biphenyl intermediate. This can be achieved through a Buchwald-Hartwig amination reaction, where the brominated biphenyl reacts with carbazole in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The bromine atom in 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo- can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The carbazole moiety can undergo oxidation to form carbazole-9,9-dioxide or reduction to form dihydrocarbazole derivatives.
-
Coupling Reactions: : The compound can participate in various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
Oxidation Products: Carbazole-9,9-dioxide.
Reduction Products: Dihydrocarbazole derivatives.
Coupling Products: Complex polycyclic aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo- is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology
In biological research, this compound is used to study the interactions of carbazole derivatives with biological macromolecules. It serves as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Carbazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry
In the industrial sector, 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo- is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electronic properties make it suitable for use in high-performance electronic devices.
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo- involves its interaction with specific molecular targets. In electronic applications, its conjugated system allows for efficient charge transport and light emission. In biological systems, it can interact with enzymes and receptors through π-π stacking and hydrogen bonding, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-: Lacks the bromine atom, resulting in different reactivity and applications.
9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-chloro-: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-iodo-:
Uniqueness
The presence of the bromine atom in 9H-Carbazole, 9-[1,1’-biphenyl]-4-yl-4-bromo- makes it particularly reactive in substitution reactions, allowing for the introduction of various functional groups. This versatility makes it a valuable compound in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
1097884-38-2 |
|---|---|
Molekularformel |
C24H16BrN |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
4-bromo-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C24H16BrN/c25-21-10-6-12-23-24(21)20-9-4-5-11-22(20)26(23)19-15-13-18(14-16-19)17-7-2-1-3-8-17/h1-16H |
InChI-Schlüssel |
FLJIUHXTHRBFDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C5=CC=CC=C53)C(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)

![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)

![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)






